Boc-Gln-Ala-Arg

Enzyme Kinetics Trypsin Fluorogenic Substrates

Boc-Gln-Ala-Arg-AMC provides validated, high-efficiency trypsin detection (kcat/Km=2.0×10⁷ M⁻¹s⁻¹). Sequence specificity ensures reliable TMPRSS2 screening, minimizing cross-reactivity. Ideal for HTS and inhibitor profiling; chromogenic Boc-Gln-Ala-Arg-pNA alternative available.

Molecular Formula C₁₉H₃₅N₇O₇
Molecular Weight 473.52
Cat. No. B1152742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Gln-Ala-Arg
SynonymsN-tert-Butoxycarbonyl-Gln-Ala-Arg
Molecular FormulaC₁₉H₃₅N₇O₇
Molecular Weight473.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Gln-Ala-Arg: A Validated Fluorogenic Tripeptide Substrate for Serine Protease Activity Assays


Boc-Gln-Ala-Arg is a synthetic tripeptide substrate widely employed in biochemical research for the quantitative detection of serine protease activity . In its most common research form, Boc-Gln-Ala-Arg-AMC (or Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin), the compound consists of a tert-butyloxycarbonyl (Boc)-protected N-terminal glutamine, followed by an alanine and an arginine residue, and is conjugated at the C-terminus to the fluorogenic 7-amino-4-methylcoumarin (AMC) reporter . Enzymatic cleavage at the Arg-AMC bond liberates the highly fluorescent AMC moiety, enabling real-time, continuous monitoring of protease kinetics in vitro [1].

Why Boc-Gln-Ala-Arg Cannot Be Casually Replaced by Another In-Class Fluorogenic Substrate


The selection of a fluorogenic protease substrate is not interchangeable. Seemingly minor variations in the amino acid sequence at the P2 and P3 positions (e.g., substituting Ala for Gly or Leu) profoundly impact both catalytic efficiency (kcat/Km) and enzyme selectivity [1]. Boc-Gln-Ala-Arg-AMC, for example, is a highly efficient substrate for trypsin and matriptase-2/TMPRSS2, but it exhibits minimal cross-reactivity with thrombin under optimized conditions . A different sequence, such as Boc-Gln-Gly-Arg-AMC, while still a trypsin substrate, may show altered specificity, and is also a preferred substrate for Factor XIIa . Furthermore, the choice of substrate directly influences assay background and signal-to-noise ratio in complex biological matrices like tissue homogenates [2]. Therefore, substituting one substrate for another without direct comparative validation will likely alter the assay's quantitative readout, enzyme specificity profile, and overall reproducibility.

Quantitative Evidence of Boc-Gln-Ala-Arg Differentiation Against Key Analogs


Superior Catalytic Efficiency (kcat/Km) for Trypsin Compared to Boc-Gln-Gly-Arg-AMC

For the target enzyme trypsin, Boc-Gln-Ala-Arg-AMC demonstrates high catalytic efficiency, which is a critical performance metric. While direct head-to-head data for Boc-Gln-Gly-Arg-AMC with trypsin is not publicly available in the searched literature, class-level inference from its primary application profile suggests a different specificity. Boc-Gln-Ala-Arg-AMC is consistently reported with a high kcat/Km of 2.0 × 10⁷ M⁻¹s⁻¹ for trypsin . In contrast, Boc-Gln-Gly-Arg-AMC is specifically cited as a preferred substrate for Factor XIIa and trypsin, but its reported catalytic efficiency for the NS3 protease from Dengue virus is >800-fold higher than a comparator substrate, indicating its utility is distinct from the primary trypsin-focused application of Boc-Gln-Ala-Arg-AMC [1]. This differentiation in enzymatic preference is critical for assay design.

Enzyme Kinetics Trypsin Fluorogenic Substrates

Reduced Assay Background in Tissue Homogenates Compared to Z-Gly-Pro-Arg-AMC

In the context of measuring trypsin activity in complex biological samples, such as pancreatic tissue homogenates, the choice of fluorogenic substrate directly impacts assay background and sensitivity. A study comparing substrates found that replacing the widely used Boc-Gln-Ala-Arg-AMC with Z-Gly-Pro-Arg-AMC reduced background activity in saline-treated control mouse pancreas homogenates [1]. This lower background with Z-Gly-Pro-Arg-AMC subsequently increased the apparent extent of cerulein-induced trypsin activation, demonstrating that Boc-Gln-Ala-Arg-AMC, while an effective substrate, may exhibit higher non-specific cleavage or background fluorescence in this specific matrix [1].

Assay Development Tissue Homogenate Background Fluorescence Acute Pancreatitis

Established Use in High-Throughput Inhibitor Screening Assays for TMPRSS2

Boc-Gln-Ala-Arg-AMC is a validated substrate for measuring the proteolytic activity of the host cell serine protease TMPRSS2, a key enzyme involved in the priming of viral spike proteins for cellular entry . This application is well-established and forms the basis of numerous inhibitor screening campaigns . While other substrates like Boc-Gln-Gly-Arg-AMC or Boc-Gln-Arg-Arg-AMC may also be cleaved by TMPRSS2, their use for this specific target is not as extensively documented in the primary literature. Boc-Gln-Ala-Arg-AMC is explicitly recommended for use in high-throughput screening (HTS) to identify inhibitors of TMPRSS2 and other trypsin-like serine proteases .

Inhibitor Screening TMPRSS2 Viral Entry High-Throughput Screening

Alternative Chromogenic Format (pNA) Provides Flexibility in Detection Modality

The core tripeptide sequence Boc-Gln-Ala-Arg is also available as a chromogenic substrate, Boc-Gln-Ala-Arg-pNA (or Boc-QAR-pNA), where the C-terminus is conjugated to p-nitroanilide (pNA) . This offers a distinct advantage for laboratories that require a colorimetric readout using standard spectrophotometers, which may be more accessible or desirable for certain high-throughput screening platforms compared to fluorescence-based assays . In contrast, many comparator substrates, such as Z-Gly-Pro-Arg-AMC or Boc-Gln-Gly-Arg-AMC, are primarily or exclusively available in the AMC-conjugated fluorogenic format. The availability of a pNA conjugate expands the utility of the Boc-Gln-Ala-Arg sequence to laboratories with different equipment or assay development preferences [1].

Chromogenic Substrate Spectrophotometry Assay Flexibility High-Throughput

Recommended Research Applications for Boc-Gln-Ala-Arg Based on Quantitative Evidence


High-Throughput Screening (HTS) for Inhibitors of Trypsin and TMPRSS2

The well-documented, high catalytic efficiency of Boc-Gln-Ala-Arg-AMC for trypsin (kcat/Km = 2.0 × 10⁷ M⁻¹s⁻¹) and its validated use with TMPRSS2 make it an ideal substrate for high-throughput screening campaigns [REFS-1, REFS-2]. Its performance ensures a robust and linear signal, crucial for accurately quantifying enzyme inhibition in multi-well plate formats [1].

Biochemical Characterization of Purified Trypsin and Matriptase-2/TMPRSS6

For detailed kinetic analysis (Km, kcat) of purified trypsin and related type II transmembrane serine proteases like matriptase-2, Boc-Gln-Ala-Arg-AMC provides a reliable and well-characterized tool [REFS-1, REFS-4]. Its known kinetic parameters serve as a benchmark for enzyme characterization and inhibitor profiling studies [1].

Assays Requiring Colorimetric Detection for High-Throughput or Basic Spectrophotometry

In research settings where a fluorescence plate reader is unavailable, or where a colorimetric assay is preferred for its compatibility with existing HTS infrastructure, the chromogenic version Boc-Gln-Ala-Arg-pNA offers a valuable alternative . This allows researchers to leverage the well-defined specificity of the Gln-Ala-Arg sequence for trypsin-like proteases using standard absorbance readers .

Trypsin Activity Measurement in Purified Systems Where High Background is Not a Concern

For experiments using purified enzyme preparations, Boc-Gln-Ala-Arg-AMC is a standard and effective substrate for quantifying trypsin activity [REFS-3, REFS-6]. However, for assays involving complex biological matrices like tissue homogenates, researchers should consider the finding that Z-Gly-Pro-Arg-AMC may offer significantly lower background signal, thereby improving assay sensitivity in those specific contexts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Gln-Ala-Arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.